molecular formula C22H21ClN2OS B2999813 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223981-49-4

3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2999813
CAS No.: 1223981-49-4
M. Wt: 396.93
InChI Key: BOSSVKUWQCMPES-UHFFFAOYSA-N
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Description

This compound is a nitrogen- and sulfur-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. The structure includes a 4-chlorophenyl substituent at position 3 and a 4-methylbenzoyl group at position 1 (Figure 1). Its molecular formula is C₂₂H₂₁ClN₂O₂S, with a molecular weight of 413.93 g/mol (CAS: 899926-57-9) .

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-5-7-17(8-6-15)20(26)25-21(27)19(16-9-11-18(23)12-10-16)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSSVKUWQCMPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS Number: 1223981-49-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H21ClN2OSC_{22}H_{21}ClN_{2}OS with a molecular weight of 396.9 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H21ClN2OS
Molecular Weight396.9 g/mol
CAS Number1223981-49-4

The biological activity of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest and subsequent cell death.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induces apoptosis via caspase activation
HepG25.36Cell cycle arrest at S and G2/M phases

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has shown promising antimicrobial activity. Preliminary evaluations indicated effectiveness against several bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in vivo using a sarcoma-bearing mouse model. The study revealed that the compound localized effectively to tumor sites, enhancing its therapeutic potential while minimizing systemic toxicity.

Key Findings:

  • Targeting Ability: In vivo studies demonstrated significant accumulation in tumor tissues.
  • Therapeutic Index: The compound exhibited a favorable therapeutic index compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic accessibility : The reference compound and its analogs are commercially available (e.g., from MolPort, ZINC databases), indicating established synthetic routes .

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